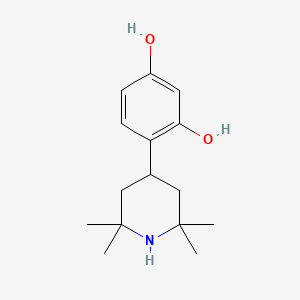
4-(2,2,6,6-Tetramethylpiperidin-4-yl)benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,2,6,6-Tetramethylpiperidin-4-yl)benzene-1,3-diol is an organic compound with the molecular formula C26H42N4O2 . This compound is characterized by the presence of a piperidine ring substituted with four methyl groups and a benzene ring substituted with two hydroxyl groups. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,6,6-Tetramethylpiperidin-4-yl)benzene-1,3-diol typically involves the conjugate addition reaction of ammonia to phorone, followed by a Wolff-Kishner reduction of the intermediate triacetone amine . This method ensures the formation of the piperidine ring with the desired methyl substitutions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the desired product efficiently .
化学反应分析
Types of Reactions
4-(2,2,6,6-Tetramethylpiperidin-4-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents under controlled conditions.
Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: TEMPO and copper catalysts are commonly used for the oxidation of primary alcohols to aldehydes.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Electrophilic reagents such as alkyl halides can be used for substitution reactions on the benzene ring.
Major Products Formed
Oxidation: Aldehydes and ketones are the major products formed during oxidation reactions.
Reduction: Alcohols are typically formed as major products during reduction reactions.
Substitution: Substituted benzene derivatives are formed during substitution reactions.
科学研究应用
4-(2,2,6,6-Tetramethylpiperidin-4-yl)benzene-1,3-diol has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
作用机制
The mechanism of action of 4-(2,2,6,6-Tetramethylpiperidin-4-yl)benzene-1,3-diol involves its interaction with molecular targets and pathways. The compound acts as a stable radical, facilitating oxidation reactions by transferring electrons to the target molecules . This property makes it valuable in catalytic processes and as an oxidizing agent in organic synthesis.
相似化合物的比较
Similar Compounds
N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)isophthalamide: This compound shares a similar piperidine structure but differs in its functional groups and applications.
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.
Uniqueness
4-(2,2,6,6-Tetramethylpiperidin-4-yl)benzene-1,3-diol is unique due to its dual functionality, combining the stability of the piperidine ring with the reactivity of the hydroxyl groups on the benzene ring. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry.
属性
CAS 编号 |
90747-14-1 |
|---|---|
分子式 |
C15H23NO2 |
分子量 |
249.35 g/mol |
IUPAC 名称 |
4-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,3-diol |
InChI |
InChI=1S/C15H23NO2/c1-14(2)8-10(9-15(3,4)16-14)12-6-5-11(17)7-13(12)18/h5-7,10,16-18H,8-9H2,1-4H3 |
InChI 键 |
QBBFZLONWOIINJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CC(N1)(C)C)C2=C(C=C(C=C2)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


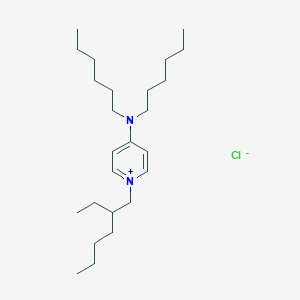
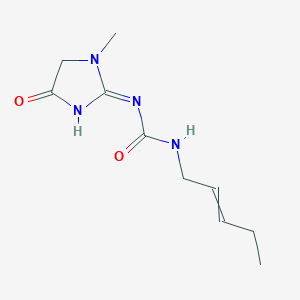
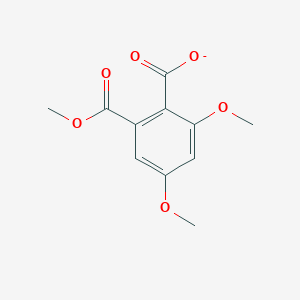
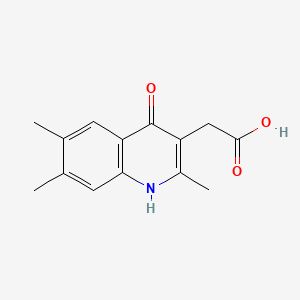

![1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14369283.png)
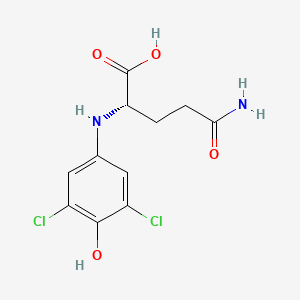
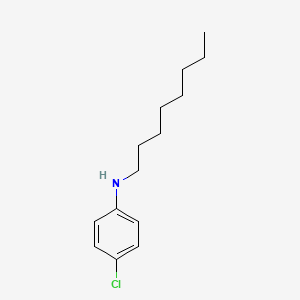
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide](/img/structure/B14369290.png)

![{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid](/img/structure/B14369296.png)
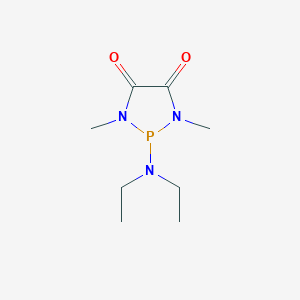
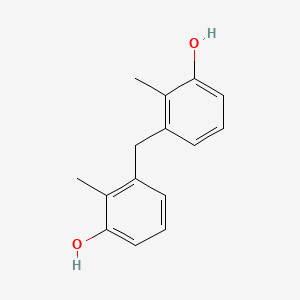
![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride](/img/structure/B14369312.png)
